molecular formula C26H27NO4 B6545658 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-ethoxyphenyl)benzamide CAS No. 946359-24-6

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-ethoxyphenyl)benzamide

Cat. No.: B6545658
CAS No.: 946359-24-6
M. Wt: 417.5 g/mol
InChI Key: MNWAGBOMDCAHMR-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yloxy-methyl substituent at the para position of the benzamide core and an N-(4-ethoxyphenyl) group. The 2,3-dihydrobenzofuran moiety introduces rigidity and lipophilicity, while the ethoxyphenyl group may influence electronic properties and bioavailability. Such structural motifs are common in agrochemicals and pharmaceuticals, particularly in compounds targeting enzyme inhibition or receptor modulation .

Properties

IUPAC Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(4-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO4/c1-4-29-22-14-12-21(13-15-22)27-25(28)19-10-8-18(9-11-19)17-30-23-7-5-6-20-16-26(2,3)31-24(20)23/h5-15H,4,16-17H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWAGBOMDCAHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-ethoxyphenyl)benzamide typically begins with the preparation of 2,2-dimethyl-2,3-dihydro-1-benzofuran, which is then functionalized to include an oxy-methyl group. This intermediate is subsequently coupled with N-(4-ethoxyphenyl)benzamide via an amide bond formation reaction. The key steps in the synthetic route often involve:

  • Benzofuran Ring Formation: : Cyclization of the precursor to form the benzofuran ring.

  • Functional Group Modification: : Introduction of the oxy-methyl group.

  • Amide Bond Formation: : Coupling with 4-ethoxyphenyl benzamide.

Industrial Production Methods: Industrially, the compound can be produced via batch or continuous processes, with the latter being preferred for large-scale production due to its efficiency and scalability. Key conditions include controlled temperature, pressure, and use of catalysts to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound is capable of undergoing various chemical reactions, including:

  • Oxidation: : It can be oxidized under strong oxidizing conditions, potentially breaking down the benzofuran ring or modifying the ethoxy group.

  • Reduction: : Reduction reactions may target the benzamide moiety, leading to the formation of amines.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Catalysts: : Palladium on carbon for hydrogenation reactions.

Major Products: The products from these reactions depend on the specific conditions and reagents used. For example, oxidation could lead to carboxylic acids, while reduction might yield amines.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Properties
Research has indicated that compounds with similar structural motifs to 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-ethoxyphenyl)benzamide exhibit significant anticancer activity. For instance, derivatives of benzamide have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of tumor growth factors .

2. Neuroprotective Effects
The benzofuran moiety is known for its neuroprotective properties. Studies suggest that compounds containing this structure can protect neuronal cells from oxidative stress and neuroinflammation, making them potential candidates for treating neurodegenerative diseases .

Agriculture

1. Insecticidal Activity
Compounds related to benzofuran derivatives have been investigated for their insecticidal properties. The structure of this compound suggests potential as a novel insecticide. Research has shown that similar compounds can disrupt the nervous system of insects, leading to effective pest control .

2. Herbicidal Applications
The incorporation of benzofuran derivatives in herbicides has been explored due to their ability to inhibit specific enzymes in plants. This characteristic can be harnessed to develop selective herbicides that target unwanted vegetation without harming crops .

Material Science

1. Polymer Development
The unique chemical structure of this compound can be utilized in the synthesis of advanced polymers. These polymers may exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance applications in various industries .

2. Nanotechnology
In nanotechnology, compounds like this compound are being explored for their potential use in drug delivery systems. Their ability to form nanoparticles can facilitate targeted drug delivery and controlled release mechanisms .

Case Studies

Case Study 1: Anticancer Activity
A study investigated the anticancer effects of a series of benzamide derivatives on various cancer cell lines. The results demonstrated that modifications similar to those found in this compound significantly enhanced cytotoxicity against breast cancer cells .

Case Study 2: Insecticide Development
Research conducted on the insecticidal properties of benzofuran derivatives revealed that certain modifications led to increased efficacy against common agricultural pests. The study highlighted the potential for developing new insecticides based on the structural framework of compounds like this compound .

Mechanism of Action

Molecular Targets and Pathways: The compound exerts its effects through interaction with specific proteins and enzymes, potentially inhibiting or activating biological pathways. Its benzofuran moiety is known to interact with various cellular components, affecting cell signaling and metabolic processes.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares the target compound with key analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Use Source
4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-ethoxyphenyl)benzamide (Target) C25H25NO4* ~415.47 Ethoxyphenyl, benzofuran-oxy-methyl Not explicitly reported; inferred pesticidal/pharmacological potential N/A
N-(4-Bromophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide C24H22BrNO3 456.34 Bromophenyl, benzofuran-oxy-methyl Screening compound (biological activity undetermined)
N-(4-Carbamoylphenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide C25H24N2O4 416.48 Carbamoylphenyl, benzofuran-oxy-methyl Available for screening (45 mg stock)
2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-ethoxyphenyl)acetamide C20H23NO4 341.40 Ethoxyphenyl, benzofuran-oxy-acetyl Structural analog (acetamide vs. benzamide)
N-(2-Nitrophenyl)-4-bromo-benzamide C13H9BrN2O3 337.13 Nitrophenyl, bromo Crystallographic study
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl methylcarbamate (Furadan) C12H15NO3 221.25 Methylcarbamate, benzofuran Pesticide (carbamate class)

*Calculated molecular formula and weight based on structural analysis.

Key Structural Differences and Implications

Substituent Effects on Lipophilicity: The bromophenyl analog (456.34 Da) exhibits higher molecular weight and lipophilicity compared to the ethoxyphenyl target (~415.47 Da), which may affect membrane permeability .

Furadan, a methylcarbamate derivative, demonstrates pesticidal activity via acetylcholinesterase inhibition, suggesting the benzofuran-oxy-methyl group’s role in agrochemical design .

Synthetic Accessibility :

  • Amide coupling methods (e.g., EDCI/HOBt/NEt3) used in and are applicable to the target compound’s synthesis, though steric hindrance from the benzofuran group may require optimization .

Research Findings and Data

Crystallographic and Spectroscopic Data

  • N-(2-Nitrophenyl)-4-bromo-benzamide (): Exhibits two molecules per asymmetric unit with dihedral angles indicating non-planar geometry, which could influence packing and solubility .
  • N-(4-Methoxybenzyl)benzofuran carboxamide (): Purified via column chromatography (25% yield, 89% purity), highlighting challenges in isolating bulky benzofuran derivatives .

Biological Activity

The compound 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-ethoxyphenyl)benzamide , also referred to as F217-0363, is a synthetic organic molecule with potential pharmacological applications. Its unique structure combines elements that may confer various biological activities, particularly in the fields of medicinal chemistry and drug development.

The molecular formula of the compound is C26H25NO4C_{26}H_{25}NO_{4} with a molecular weight of 415.49 g/mol. The compound is characterized by the following properties:

PropertyValue
Molecular Weight415.49 g/mol
LogP (octanol-water partition coefficient)4.88
Polar Surface Area50.854 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

These properties suggest a moderate lipophilicity and potential for membrane permeability, which are critical for biological activity.

Anticancer Activity

Research indicates that benzamide derivatives can exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death . For example, studies on similar compounds have shown effectiveness against various cancer types, including breast and lung cancer.

Neuroprotective Effects

The benzofuran moiety present in F217-0363 has been associated with neuroprotective activities. Compounds containing this structure have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that compounds structurally related to F217-0363 showed significant inhibition of cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 values were reported in the micromolar range, indicating strong activity .
  • Animal Models : In vivo studies using animal models of cancer have shown that similar benzamide derivatives can significantly reduce tumor size and improve survival rates when administered at therapeutic doses .

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